molecular formula C14H16N2O2S B5710830 N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide

N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide

Cat. No. B5710830
M. Wt: 276.36 g/mol
InChI Key: ZICPDEAWYOHKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide, also known as MTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTT is a thiazolyl blue tetrazolium bromide, which is commonly used in biochemical and cellular assays to measure cell viability and proliferation.

Scientific Research Applications

Soil Remediation and Environmental Impact

MMV495543: , identified in ecological research, has been studied for its potential use in soil remediation. The compound’s stable adsorption qualities make it a candidate for improving soil quality, reducing water loss, and interacting with microbial communities. This could lead to a reduction in greenhouse gas emissions from soil, contributing to climate change mitigation .

Antimalarial Drug Development

The compound has been identified as a blocker of late-stage intraerythrocytic Plasmodium falciparum maturation, which is a critical step in the life cycle of the malaria-causing parasite. This discovery is significant for the development of new antimalarial drugs, potentially offering a new mode of action against malaria .

Microbiorobotics

As CBMicro_022592 , the compound has applications in the field of microbiorobotics. It can be used in the design and fabrication of microrobots that have biomedical and environmental engineering applications. These microrobots can be employed for targeted drug delivery or environmental monitoring tasks .

Antibacterial Micro/Nanomotors

In the realm of antibacterial applications, ZINC00364511 has been explored for its use in micro/nanomotors. These motors exhibit properties like enhanced mass transfer and micro-mixing due to their locomotion, which can be harnessed for targeted antimicrobial treatments, especially against multidrug-resistant bacteria .

Semiconductor Photoelectronic Devices

The compound, under the identifier ZINC00364511 , shows promise in the development of high-efficiency semiconductor photoelectronic devices. Its unique properties could lead to advancements in semiconductor photocatalysis and diluted magnetic semiconductors, which are crucial for the development of UV optoelectronics .

Biomedical Applications of Zinc Oxide Nanoparticles

Lastly, ZINC00364511 is associated with the green synthesis of zinc oxide nanoparticles, which have a wide range of biomedical applications. These include antibacterial, antifungal, anticancer, anti-inflammatory, and wound healing properties. The compound’s role in the synthesis of these nanoparticles could significantly impact the field of bioengineering .

Mechanism of Action

Target of Action

MMV495543, also known as N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide, ZINC00364511, or CBMicro_022592, has been identified as a specific blocker of late-stage intraerythrocytic development of Plasmodium falciparum . This suggests that the primary targets of MMV495543 are likely to be proteins or enzymes involved in the life cycle of Plasmodium falciparum.

Mode of Action

It is known that the compound inhibits the late-stage intraerythrocytic development ofPlasmodium falciparum . This suggests that MMV495543 interacts with its targets in a way that disrupts the parasite’s life cycle, preventing it from maturing and proliferating within red blood cells.

Pharmacokinetics

Understanding these properties is crucial for assessing the compound’s bioavailability and potential as a therapeutic agent .

Result of Action

The primary result of MMV495543’s action is the inhibition of Plasmodium falciparum’s late-stage intraerythrocytic development . This leads to a decrease in the number of mature parasites, thereby reducing the severity of the infection. The exact molecular and cellular effects of this action require further investigation.

properties

IUPAC Name

N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-14(2,3)11-8-15-13(19-11)16-12(18)9-6-4-5-7-10(9)17/h4-8,17H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICPDEAWYOHKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(S1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347514
Record name N-(5-tert-Butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide

CAS RN

22275-14-5
Record name N-(5-tert-Butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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